去氟库拉林

描述

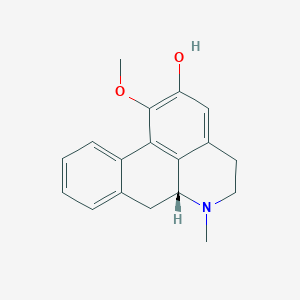

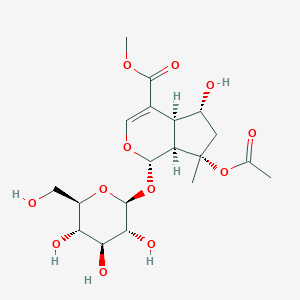

Norfluorocurarine is an indoline alkaloid first isolated from the roots of Vinca erecta. It is known for its broad spectrum of biological activity and has been used in medical practice as a valuable drug. The compound has a complex structure, consisting of multiple rings and asymmetric centers, which contribute to its diverse chemical properties and biological activities .

科学研究应用

Norfluorocurarine has a wide range of scientific research applications:

作用机制

Target of Action

Norfluorocurarine is an indoline alkaloid It’s known that indoline alkaloids exhibit a broad spectrum of biological activity and are used in medical practice as valuable drugs .

Mode of Action

The mode of action of Norfluorocurarine involves a reaction with phenylhydrazine . This reaction occurs with the addition of phenylhydrazine through its N atoms to C2 and C17 of Norfluorocurarine to form a pseudoaromatic pyrazole ring and eliminate an H2O molecule . This process is accompanied by the cleavage of the indole N1–C2 bond to form an exocyclic NH2 group .

Biochemical Pathways

The biochemical pathways of Norfluorocurarine involve a series of reactions. The reaction of Norfluorocurarine with phenylhydrazine leads to the formation of 1,2-seco-12-hydroxynorfluorocurarine-2,17-phenylhydrazone . This reaction proceeds via a Michael mechanism with phenylhydrazine N atoms adding to C2 and C17 of the alkaloid to form a pyrazole ring and cleave the indole N1–C2 bond .

Pharmacokinetics

It’s known that the compound can be reduced under various conditions to discover new physiologically active compounds .

Result of Action

The result of the action of Norfluorocurarine involves the formation of various compounds. For instance, the reduction of Norfluorocurarine leads to the formation of deoxytetrahydronorfluorocurarine, tetrahydronorfluorocurarine, deoxydihydronorfluorocurarine, and a bisindoline .

Action Environment

The action of Norfluorocurarine is influenced by the reaction environment. For example, the reaction of Norfluorocurarine with phenylhydrazine depends mainly on the reaction medium . Furthermore, the separation of Norfluorocurarine and its natural racemate over a chromatographic column is influenced by differences in the nature of intermolecular interactions .

生化分析

Biochemical Properties

Norfluorocurarine plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter release. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in synaptic clefts. This interaction enhances neurotransmission and can influence muscle contraction and neural signaling. Additionally, Norfluorocurarine binds to nicotinic acetylcholine receptors, altering their conformation and affecting ion channel function .

Cellular Effects

Norfluorocurarine exerts significant effects on various cell types, including neuronal and muscle cells. It influences cell function by modulating cell signaling pathways, such as the cholinergic signaling pathway. This modulation can lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and release. Furthermore, Norfluorocurarine affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Norfluorocurarine involves its binding interactions with acetylcholinesterase and nicotinic acetylcholine receptors. By inhibiting acetylcholinesterase, Norfluorocurarine prevents the breakdown of acetylcholine, resulting in prolonged neurotransmitter action. Additionally, its binding to nicotinic receptors induces conformational changes that enhance ion channel opening, facilitating increased ion flow and neurotransmission. These interactions collectively contribute to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Norfluorocurarine change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that Norfluorocurarine can lead to sustained changes in cellular function, including alterations in receptor sensitivity and enzyme activity. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical modulation .

Dosage Effects in Animal Models

The effects of Norfluorocurarine vary with different dosages in animal models. At low doses, it enhances neurotransmission and muscle contraction without significant adverse effects. At higher doses, Norfluorocurarine can induce toxic effects, including muscle paralysis and respiratory distress. These threshold effects underscore the importance of precise dosage control in experimental and therapeutic applications .

Metabolic Pathways

Norfluorocurarine is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as choline acetyltransferase and acetylcholinesterase, influencing the levels of acetylcholine. Additionally, Norfluorocurarine affects metabolic flux by altering the activity of enzymes involved in energy production, such as ATP synthase. These interactions highlight its role in modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, Norfluorocurarine is transported and distributed through interactions with specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. Norfluorocurarine’s localization within neural tissues is facilitated by its binding to membrane receptors and transport proteins, which aid in its accumulation and sustained action .

Subcellular Localization

Norfluorocurarine’s subcellular localization is primarily within synaptic vesicles and the neuromuscular junction. It is directed to these compartments through targeting signals and post-translational modifications. Within these subcellular locations, Norfluorocurarine exerts its effects on neurotransmitter release and receptor function, contributing to its overall biochemical and pharmacological profile .

准备方法

Synthetic Routes and Reaction Conditions: Norfluorocurarine can be synthesized through various reduction and dehydrogenation reactions. One common method involves the reduction of norfluorocurarine using metallic sodium in ethanol, which produces deoxytetrahydronorfluorocurarine and tetrahydronorfluorocurarine . Another method involves the reduction of norfluorocurarine by sodium borohydride in an alkaline solution, leading to the formation of new indole bases .

Industrial Production Methods: Industrial production of norfluorocurarine typically involves the extraction of the compound from natural sources such as Vinca erecta. The extracted compound is then purified and subjected to various chemical reactions to produce the desired derivatives .

化学反应分析

Types of Reactions: Norfluorocurarine undergoes several types of chemical reactions, including reduction, dehydrogenation, and substitution. For example, the reduction of norfluorocurarine by sodium in ethanol forms deoxytetrahydronorfluorocurarine and tetrahydronorfluorocurarine . Dehydrogenation of norfluorocurarine produces 16-deformyl-2,16,17,20-tetrahydro-20,21-dehydronorfluorocurarine .

Common Reagents and Conditions:

Reduction: Sodium in ethanol, sodium borohydride in alkaline solution.

Dehydrogenation: Zinc in sulfuric acid.

Substitution: Phenylhydrazine.

Major Products:

Reduction Products: Deoxytetrahydronorfluorocurarine, tetrahydronorfluorocurarine.

Dehydrogenation Products: 16-deformyl-2,16,17,20-tetrahydro-20,21-dehydronorfluorocurarine.

Substitution Products: 1,2-seco-12-hydroxynorfluorocurarine-2,17-phenylhydrazone.

相似化合物的比较

Norfluorocurarine is unique among indoline alkaloids due to its specific structure and biological activities. Similar compounds include:

Fluorocurarine: Obtained by N(β)-methylation of norfluorocurarine.

Deoxytetrahydronorfluorocurarine: A reduction product of norfluorocurarine.

Tetrahydronorfluorocurarine: Another reduction product of norfluorocurarine.

These compounds share some structural similarities with norfluorocurarine but differ in their specific chemical properties and biological activities.

属性

IUPAC Name |

(1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2-/t13-,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUITWPFKLGEQA-UQZDHWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346469 | |

| Record name | Norfluorocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6880-54-2 | |

| Record name | Curan-17-al, 2,16,19,20-tetradehydro-, (19E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfluorocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of Norfluorocurarine is C19H20N2O, and its molecular weight is 292.37 g/mol. []

ANone: Researchers have extensively studied Norfluorocurarine using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR. This data helps elucidate the structure and stereochemistry of the molecule and its derivatives. [, , ]

ANone: Efficient synthetic routes to Norfluorocurarine utilize anionic bicyclization of tryptamine-derived Zincke aldehydes. This approach allows access to the tetracyclic ABCE core found in many indole monoterpene alkaloids, enabling a concise five-step synthesis from readily available tryptamine and pyridine. [, , , , ]

ANone: Norfluorocurarine has been isolated from plants like Vinca erecta, Stemmadenia tomentosa, Voacanga africana, and Ochrosia elliptica. [, , , ]

ANone: While specific QSAR models for Norfluorocurarine are limited in the provided literature, computational studies have been conducted on the mechanism of its synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

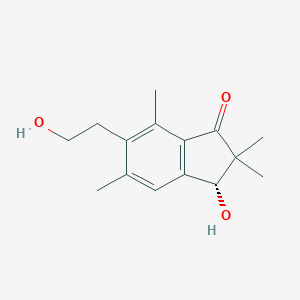

![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)